![molecular formula C19H18BrClN2O5 B4539402 diethyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4539402.png)
diethyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)terephthalate
Description
Synthesis Analysis
The synthesis of compounds related to diethyl terephthalate involves multiple steps, including esterification, nitration, catalytic hydrogenation, and functional group transformations. A notable method for the synthesis of biobased diethyl terephthalate employs a solventless route via Diels–Alder addition of ethylene to 2,5-furandicarboxylic acid diethyl ester, indicating a greener approach to obtaining terephthalate derivatives (Ogunjobi et al., 2019).
Molecular Structure Analysis
The crystal structure of diethyl terephthalate, a closely related compound, is monoclinic with dimensions highlighting planarity except for terminal CH3 groups, suggesting similar structural attributes might be expected for our compound of interest (Bailey, 1949).
Chemical Reactions and Properties
Chemical reactions involving diethyl terephthalate derivatives are characterized by esterification, polymerization, and crosslinking processes. Photocrosslinking studies of poly(ethylene terephthalate) copolymers containing photoreactive comonomers indicate a reactive potential that may be explored in derivatives for material science applications (Wang et al., 2005).
properties
IUPAC Name |
diethyl 2-[(4-bromo-2-chlorophenyl)carbamoylamino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O5/c1-3-27-17(24)11-5-7-13(18(25)28-4-2)16(9-11)23-19(26)22-15-8-6-12(20)10-14(15)21/h5-10H,3-4H2,1-2H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWQSEDUEUPDBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)NC(=O)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{[(4-bromo-2-chlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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